molecular formula C19H17ClN2O2S B2601001 methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate CAS No. 318234-12-7

methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate

Cat. No.: B2601001
CAS No.: 318234-12-7
M. Wt: 372.87
InChI Key: ZIUHZTPBFMAQHT-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate is a complex organic compound featuring a pyrazole ring, a phenyl group, and a benzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate is then chlorinated to introduce the chloro substituent at the 5-position.

Next, the pyrazole derivative undergoes a nucleophilic substitution reaction with a thiol compound to introduce the sulfanyl group. This intermediate is then coupled with methyl benzenecarboxylate under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent on the pyrazole ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals and pharmaceuticals, where its unique structure contributes to the efficacy and specificity of the final products.

Mechanism of Action

The mechanism of action of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. The sulfanyl group may enhance binding affinity through additional interactions, while the ester moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]amino}benzenecarboxylate
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

Uniqueness

What sets methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate apart is its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both a sulfanyl group and a benzenecarboxylate ester in the same molecule allows for diverse chemical transformations and interactions, making it a valuable scaffold in drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds

Properties

IUPAC Name

methyl 2-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-22-18(20)15(17(21-22)13-8-4-3-5-9-13)12-25-16-11-7-6-10-14(16)19(23)24-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUHZTPBFMAQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC=C3C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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